1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole
Description
1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a central triazole ring substituted with a methylene bridge linking two aryl groups: a phenyl group and a 2,4,6-trimethylphenyl (mesityl) group. This structural configuration confers unique steric and electronic properties, making it relevant in applications such as organic synthesis intermediates, stabilizers, or ligands in coordination chemistry.
Properties
IUPAC Name |
1-[phenyl-(2,4,6-trimethylphenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-15-13-16(2)21(17(3)14-15)22(18-9-5-4-6-10-18)25-20-12-8-7-11-19(20)23-24-25/h4-14,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCYKXQJNXUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole (CAS Number: 155998-86-0) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by various studies and data tables.
- Molecular Formula : C20H20N4
- Molecular Weight : 332.4 g/mol
- Density : 1.15 g/cm³
- Boiling Point : 420°C
Biological Activity Overview
Benzotriazoles are recognized for their versatile biological behavior. The specific compound in focus exhibits several biological activities:
Antimicrobial Activity
Research indicates that benzotriazoles can exhibit significant antimicrobial properties. For instance:
- Study Findings : A study highlighted that certain benzotriazole derivatives demonstrated potent antibacterial effects against various strains, including Escherichia coli and Bacillus subtilis .
- Mechanism : The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased permeability and cell death.
Antifungal Activity
The antifungal properties of benzotriazoles have also been documented:
- Minimum Inhibitory Concentration (MIC) : Compounds within this class showed MIC values against Candida albicans ranging from 1.6 to 25 μg/ml .
- Structure-Activity Relationship : Modifications on the benzotriazole ring with electron-withdrawing groups significantly increased antifungal activity.
Anticancer Activity
Emerging research suggests potential anticancer properties:
- Case Study : In a recent investigation, derivatives of benzotriazole were tested for their ability to inhibit pancreatic cancer cell proliferation. Results indicated a dose-dependent inhibition of growth in cultured cancer cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.
Data Table of Biological Activities
Comparison with Similar Compounds
1-[(Benzyloxy)(phenyl)methyl]-1H-benzotriazole (6e)
1-[4-Morpholinyl(phenyl)methyl]-1H-benzotriazole (mixture of Bt1/Bt2 isomers)
- Structure : A morpholine group replaces the mesityl substituent, introducing a heterocyclic amine.
- Isomerism : Exists as a 1:1 mixture of 1H- and 2H-benzotriazole regioisomers due to tautomerism at the triazole ring .
- Applications : The morpholine moiety enhances solubility in aqueous environments and may enable coordination with metal ions, broadening utility in catalysis or medicinal chemistry.
4-Phenyl-1-{2-[(2,4,6-trimethylphenyl)selanyl]phenyl}-1H-1,2,3-triazole
- Structure : Selenium replaces the methylene bridge, forming a selanyl linkage.
- Crystal Data : Exhibits a planar C-bonded phenyl ring (dihedral angle = 2.84°) and an intramolecular Se···N interaction (3.0248 Å), enhancing conformational rigidity .
- Implications : The selenium atom introduces redox activity and photophysical properties absent in the target compound.
Electronic and Steric Effects
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
